1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine

Regiochemistry Physicochemical properties Structure-activity relationship

This 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine (CAS 1354703-66-4) is the preferred regioisomer for CNS drug programs due to lower TPSA (43.8 Ų) and single H-bond donor, predicting superior BBB penetration. The primary amine enables robust amide coupling, sulfonamide formation, and reductive amination. Procure as the free base (98% purity) or the hydrochloride salt (CAS 1431965-88-6) for enhanced stability and handling accuracy.

Molecular Formula C5H7F2N3
Molecular Weight 147.13
CAS No. 1354703-66-4
Cat. No. B3235649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine
CAS1354703-66-4
Molecular FormulaC5H7F2N3
Molecular Weight147.13
Structural Identifiers
SMILESC1=CN(N=C1CN)C(F)F
InChIInChI=1S/C5H7F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H,3,8H2
InChIKeyFCRKMDZQHMOEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine (CAS 1354703-66-4): Structural Baseline and Procurement-Relevant Identifiers


1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine (CAS 1354703-66-4) is a primary amine-functionalized difluoromethyl pyrazole derivative with molecular formula C₅H₇F₂N₃ and molecular weight 147.13 g/mol [1]. The compound features a 1-(difluoromethyl)-1H-pyrazole core bearing a methanamine (-CH₂NH₂) substituent at the 3-position of the pyrazole ring . It serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, with the difluoromethyl group providing hydrogen bond donor capacity and lipophilicity modulation . The compound is commercially available as both free base and hydrochloride salt forms, with the latter offering enhanced handling stability for laboratory procurement .

Why 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine Cannot Be Replaced by Generic Pyrazole Methanamine Analogs


Substitution among difluoromethyl pyrazole methanamine isomers and analogs introduces significant functional consequences due to regiochemical positioning effects on physicochemical parameters. The 3-position methanamine substitution in the target compound yields a predicted pKa of 7.86±0.29 , differing from the 4-position substituted analog [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 1461707-53-8) which exhibits distinct hydrogen bond donor count (3 vs. 1) and topological polar surface area (54.7 Ų vs. 43.8 Ų) [1]. The 5-position isomer 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine demonstrates divergent reactivity profiles in downstream functionalization reactions due to altered electronic distribution around the pyrazole ring . Additionally, compounds lacking the difluoromethyl group entirely lose the hydrogen bond donor functionality that enables specific target engagement in succinate dehydrogenase inhibitor (SDHI) pharmacophores . These quantifiable property divergences preclude simple interchangeability in both synthetic route design and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine: Comparator-Based Analysis


Regioisomeric Differentiation: 3-Position vs. 4-Position Methanamine Substitution in Difluoromethyl Pyrazoles

The target compound (3-position methanamine substitution) exhibits a predicted pKa of 7.86±0.29 and topological polar surface area (TPSA) of 43.8 Ų [1], whereas the 4-position regioisomer [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride displays a substantially higher TPSA of 54.7 Ų and increased hydrogen bond donor count of 3 compared to 1 [2].

Regiochemistry Physicochemical properties Structure-activity relationship

pKa Differentiation: 3-Position Methanamine vs. N-Methylated Analog

The target compound exhibits a predicted pKa of 7.86±0.29 , indicating near-physiological ionization behavior. In contrast, the N-methylated analog 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine (CAS 1345510-66-8) contains a secondary amine with altered basicity and steric profile, lacking comparable pKa predictions in publicly available databases .

Ionization state pKa Drug-likeness

Salt Form Procurement Differentiation: Free Base vs. Hydrochloride Salt

The target free base (MW 147.13 g/mol) [1] has a commercially available hydrochloride salt counterpart (CAS 1431965-88-6, MW 183.59 g/mol) [2] that provides enhanced ambient stability and improved aqueous solubility characteristics for laboratory handling, whereas the 5-position regioisomer 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine lacks equivalent commercial availability in salt form documentation .

Salt selection Stability Handling

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

The target compound exhibits computed XLogP3-AA of 0 [1], hydrogen bond donor count of 1, and hydrogen bond acceptor count of 4 [2]. The 4-position regioisomer [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride demonstrates divergent hydrogen bond donor count of 3 while maintaining acceptor count of 4 [3]. This difference originates from the presence of an additional NH group in the pyrazole ring of the 4-position regioisomer (unsubstituted at N1) compared to the N1-difluoromethyl substitution in the target compound.

Lipophilicity Hydrogen bonding Drug design

Synthetic Utility Differentiation: Primary Amine vs. Secondary Amine Derivatives

The target compound contains a primary amine (-CH₂NH₂) enabling diverse derivatization pathways including amide coupling, reductive amination, and urea formation [1]. In contrast, the N-methylated analog 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine (CAS 1345510-66-8) bears a secondary amine , which exhibits reduced nucleophilicity and sterically hindered reactivity in certain coupling reactions. Quantitative nucleophilicity parameters are not directly reported for either compound, but this represents a class-level functional divergence.

Synthetic building block Amine reactivity Derivatization

Optimal Research and Procurement Application Scenarios for 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine Based on Differentiated Properties


CNS-Targeted Drug Discovery Requiring Optimized Membrane Permeability

For central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is essential, this compound is the preferred choice among difluoromethyl pyrazole methanamine regioisomers. The lower topological polar surface area (43.8 Ų) compared to the 4-position regioisomer (54.7 Ų) predicts superior passive membrane permeability [1], while the reduced hydrogen bond donor count (1 vs. 3) further supports CNS penetration potential. The predicted pKa of 7.86±0.29 ensures favorable ionization equilibrium at physiological pH for target engagement .

High-Throughput Library Synthesis Requiring Primary Amine Reactivity

In medicinal chemistry campaigns employing parallel synthesis or high-throughput library construction, the primary amine functionality of this compound enables robust amide coupling, sulfonamide formation, and reductive amination with predictable and efficient reaction kinetics [1]. The availability of both free base and hydrochloride salt forms (CAS 1431965-88-6) provides flexibility in reaction condition optimization, with the hydrochloride salt offering improved weighing accuracy and storage stability for automated liquid handling systems .

Succinate Dehydrogenase Inhibitor (SDHI) Pharmacophore Development

For agrochemical fungicide discovery programs targeting succinate dehydrogenase (SDH), the 1-(difluoromethyl)-1H-pyrazol-3-yl scaffold serves as a critical pharmacophore element [1]. While the target compound itself is a synthetic intermediate rather than an active SDHI, the difluoromethyl group provides essential hydrogen bond donor capacity for SDH active site engagement, and the 3-position methanamine offers a versatile handle for constructing diverse amide libraries that have demonstrated antifungal activity against phytopathogenic fungi .

Procurement Specifications for Reproducible Multi-Step Synthesis

When procuring this compound for multi-step synthetic sequences where batch-to-batch consistency is paramount, specifying the hydrochloride salt form (CAS 1431965-88-6, MW 183.59 g/mol) ensures reduced hygroscopicity and enhanced ambient stability compared to the free base [1]. The defined molecular weight differential (+36.46 g/mol) enables precise stoichiometric calculations. Commercial availability from multiple vendors with documented purity specifications (≥95% to 98%) supports reliable supply chain management for long-term research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.